molecular formula C10H13N3O3 B13181362 Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B13181362
M. Wt: 223.23 g/mol
InChI Key: UBOABZFCDQYVSF-UHFFFAOYSA-N
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Description

Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate is a compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. One common method includes the use of phosphorus oxychloride as a reagent . The reaction is usually carried out at elevated temperatures, around 105°C, for several hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include precise control of temperature, pressure, and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous ether solution.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions suggest its potential use as a neuroprotective and anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its combination of a pyrimidine ring with a pyrrolidine moiety provides it with unique chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

methyl 6-oxo-2-pyrrolidin-1-yl-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C10H13N3O3/c1-16-9(15)7-6-11-10(12-8(7)14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,11,12,14)

InChI Key

UBOABZFCDQYVSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(NC1=O)N2CCCC2

Origin of Product

United States

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